

A Technical Guide to the Spectral Analysis of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentyl 4-hydroxybenzoate*

Cat. No.: B1360076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **Isopentyl 4-hydroxybenzoate**, a compound of interest in various research and development sectors. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Structural and Spectral Data Summary

Isopentyl 4-hydroxybenzoate (also known as isoamyl p-hydroxybenzoate) is an organic compound with the molecular formula C₁₂H₁₆O₃.^[1] Its chemical structure consists of a benzoate core substituted with a hydroxyl group at the para position and an isopentyl group forming the ester linkage. The following sections detail the characteristic spectral data that confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.87	d	2H	Ar-H (ortho to -COO)
6.85	d	2H	Ar-H (ortho to -OH)
4.24	t	2H	-OCH ₂ -
1.79 - 1.65	m	1H	-CH(CH ₃) ₂
1.65 - 1.50	m	2H	-CH ₂ -CH(CH ₃) ₂
0.94	d	6H	-CH(CH ₃) ₂

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ) ppm	Carbon Type	Assignment
166.7	C=O	Ester Carbonyl
160.0	C	Ar-C-OH
131.6	CH	Ar-CH (ortho to -COO)
122.0	C	Ar-C-COO
115.1	CH	Ar-CH (ortho to -OH)
64.4	CH ₂	-OCH ₂ -
37.5	CH	-CH(CH ₃) ₂
25.0	CH ₂	-CH ₂ -CH(CH ₃) ₂
22.4	CH ₃	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H stretch (phenolic)
2960	Medium	C-H stretch (aliphatic)
1680	Strong	C=O stretch (ester)
1605, 1510	Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (ester)
1170	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.^[3] The data presented here is based on Electron Impact (EI) ionization.^[4]

m/z	Relative Intensity (%)	Assignment
208	25	[M] ⁺ (Molecular Ion)
138	100	[HOC ₆ H ₄ CO ₂ H] ⁺ (Base Peak)
121	61	[HOC ₆ H ₄ CO] ⁺
93	16	[C ₆ H ₅ O] ⁺
70	18	[C ₅ H ₁₀] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-25 mg of **Isopentyl 4-hydroxybenzoate** for ¹H NMR and 20-50 mg for ¹³C NMR.^[5] Dissolve the sample in approximately 0.6-0.7 mL of a

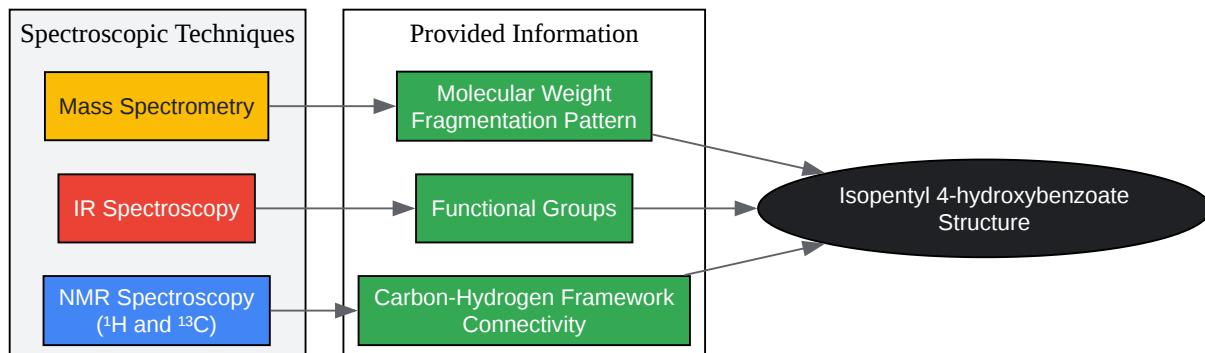
suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[5]

- **Filtration:** To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing.[6][7]
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to maximize homogeneity. The probe is tuned to the appropriate nucleus (^1H or ^{13}C).[5] Standard pulse sequences are then used to acquire the spectra.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation (Thin Film Method):** If the sample is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8] Drop a few drops of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the sample is a liquid, place one to two drops directly between two salt plates.[9]
- **Data Acquisition:** Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[8] Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS) Protocol


- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like **Isopentyl 4-hydroxybenzoate**, this can be achieved by heating the sample to create a vapor or by using a direct insertion probe.[4]
- **Ionization:** The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion ($[\text{M}]^+$) and various fragment ions.[4][10]

- Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[10]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[10]

Visualizations

The following diagrams illustrate the workflow of spectral data acquisition and the logical relationship between the different spectral techniques and the structural information they provide.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for spectral analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. fiveable.me [fiveable.me]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. youtube.com [youtube.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Isopentyl 4-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360076#spectral-data-nmr-ir-ms-of-isopentyl-4-hydroxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com